molecular formula C18H19N5O2S2 B5194922 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide

Cat. No.: B5194922
M. Wt: 401.5 g/mol
InChI Key: ARSXNYBRINFZDS-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide is a complex organic compound that features a thiadiazole ring, a pyrimidine ring, and a butanamide group

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-3-14(17(24)21-18-23-22-16(27-18)10-25-2)26-15-9-13(19-11-20-15)12-7-5-4-6-8-12/h4-9,11,14H,3,10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSXNYBRINFZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)COC)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between benzaldehyde and guanidine.

    Formation of the Butanamide Group: The butanamide group can be introduced by reacting butanoyl chloride with the intermediate compound containing the thiadiazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the butanamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the butanamide group.

    Substitution: Substituted derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Antimicrobial Activity:

Medicine

    Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.

    Electronics: The compound can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide involves its interaction with specific molecular targets. The thiadiazole and pyrimidine rings can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, the compound may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylpyrimidin-2-yl)sulfanylbutanamide
  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a thiadiazole ring with a methoxymethyl group and a phenyl-substituted pyrimidine ring makes it particularly versatile for various applications.

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